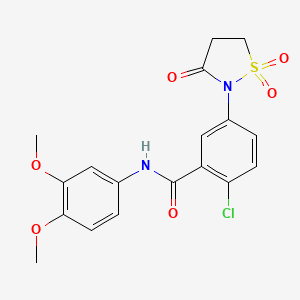

2-chloro-N-(3,4-dimethoxyphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a 3,4-dimethoxyphenyl group attached to the amide nitrogen and a 1,1,3-trioxo-1λ⁶,2-thiazolidine moiety at the 5-position of the benzamide core. The structural complexity of this molecule arises from the integration of a sulfonamide-like thiazolidine ring (with three oxygen substituents) and electron-rich aromatic substituents. Such modifications are often designed to enhance biological activity, particularly in targeting enzymes or receptors involved in inflammatory or metabolic pathways . While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related benzamide-thiazolidine hybrids (e.g., nitazoxanide derivatives) are known to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a critical enzyme in anaerobic metabolism .

Properties

IUPAC Name |

2-chloro-N-(3,4-dimethoxyphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O6S/c1-26-15-6-3-11(9-16(15)27-2)20-18(23)13-10-12(4-5-14(13)19)21-17(22)7-8-28(21,24)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBLRYHUEUQOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares key structural motifs with several benzamide and thiazolidine derivatives reported in the literature. Below is a comparative analysis:

Table 1: Structural Features of Analogous Compounds

Key Observations :

- The 3,4-dimethoxyphenyl group is shared with Rip-B , but its attachment via a direct N-linker (vs. ethylamine in Rip-B) may influence steric and electronic interactions.

- Stereochemical variations (e.g., Z-configuration in ) highlight the importance of substituent orientation for biological activity.

Key Observations :

- Carbodiimide-mediated couplings (e.g., EDC/HOBt in ) are common for amide bond formation but may require optimization for sterically hindered substrates.

- Solvent choice (e.g., pyridine in , DMF in ) affects reaction efficiency and byproduct formation.

- Yields for thiazolidine-containing compounds range widely (60–85%), influenced by substituent complexity and purification methods.

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Table 3: Physicochemical Data of Analogous Compounds

Key Observations :

- Methoxy groups (δ ~3.8 ppm in 1H NMR) and aromatic protons (δ 6.7–8.2 ppm) are consistent across dimethoxyphenyl-containing analogs .

- Carbonyl stretches in IR (e.g., ~1680 cm⁻¹ for amides ) are critical for confirming functional groups.

- The trioxo-thiazolidine in the target compound would likely exhibit distinct 13C NMR signals for sulfonyl groups (δ ~40-60 ppm) and amide carbonyls (δ ~165-175 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.